molecular formula C33H56N4OS2 B033811 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol CAS No. 991-84-4

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

Cat. No.: B033811
CAS No.: 991-84-4
M. Wt: 589 g/mol
InChI Key: QRLSTWVLSWCGBT-UHFFFAOYSA-N
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Description

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol is a complex organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and other materials against oxidative degradation. This compound is characterized by its unique structure, which includes a triazine ring substituted with octylthio groups and a phenolic moiety with tert-butyl groups.

Mechanism of Action

Target of Action

Irganox 565, a high molecular weight liquid antioxidant, is primarily used in synthetic rubbers such as butadiene rubber, styrene-butadiene rubber, ethylene-propylene rubber, and nitrile rubber . It plays a crucial role in enhancing the stability of plastics or synthetic rubbers .

Mode of Action

It is known to exert its antioxidant effects by reacting with and neutralizing free radicals, thereby preventing the oxidative degradation of the polymer matrix .

Biochemical Pathways

As an antioxidant, it likely interacts with the oxidative stress pathways within the synthetic rubber matrix, neutralizing free radicals and preventing oxidative damage .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability in these solvents .

Result of Action

The primary result of Irganox 565’s action is the prevention of oxidative degradation in synthetic rubbers and plastics. This enhances the stability and longevity of these materials, making them more durable and resistant to environmental stressors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Irganox 565. For instance, exposure to heat, light, or certain chemicals can increase the rate of oxidation in the material, thereby increasing the demand for antioxidants like Irganox 565 . Furthermore, the compound’s effectiveness can be influenced by the specific type of synthetic rubber or plastic in which it is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol typically involves multiple steps One common method includes the reaction of 2,6-di-tert-butylphenol with cyanuric chloride to form an intermediate, which is then reacted with octylthiol to introduce the octylthio groups

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reactions, and the final product is purified through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The octylthio groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can produce a variety of derivatives with different alkyl or aryl groups.

Scientific Research Applications

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential use in preventing oxidative stress-related diseases.

    Industry: Widely used in the production of plastics, rubbers, and other materials to enhance their durability and lifespan.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different structural features.

    4,4’-Thiobis(6-tert-butyl-m-cresol): Contains sulfur atoms and tert-butyl groups, similar to the octylthio groups in the target compound.

Uniqueness

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol is unique due to its combination of a triazine ring and octylthio groups, which provide enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its structure allows for better interaction with free radicals and improved performance in various applications.

Properties

IUPAC Name

4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLSTWVLSWCGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052662
Record name 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol
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Molecular Weight

589.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)-
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CAS No.

991-84-4
Record name 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine
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Record name Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)-
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Record name Irganox 565
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Record name Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)-
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Record name 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol
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Record name 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol
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Record name 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol
Reactant of Route 6
4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol
Customer
Q & A

Q1: How effective is Irganox 565 in stabilizing dammar picture varnishes?

A: While initial research suggested Irganox 565 could reduce yellowing in dammar varnish films [], further investigation revealed its limitations. The antioxidant breaks down rapidly under light exposure, both in accelerated aging tests and natural settings []. This degradation leads to the formation of colored byproducts, ironically increasing yellowing during combined light and heat aging. Therefore, despite its initial promise, Irganox 565 is not recommended for stabilizing dammar varnishes [].

Q2: In what applications has Irganox 565 shown promise as an effective antioxidant?

A: Irganox 565 demonstrates strong antioxidant capabilities in polymers, particularly Acrylonitrile Butadiene Styrene (ABS) copolymers []. Chemiluminescence studies confirm its efficiency in protecting against thermooxidative degradation initiated by di-benzoyl peroxide []. This protection translates to improved material performance, as evidenced by enhanced impact strength []. Additionally, Irganox 565 effectively stabilizes hydroxyl-terminated polybutadiene against oxidative cross-linking during storage at elevated temperatures [].

Q3: How can researchers analyze and quantify Irganox 565 in complex matrices?

A: Several analytical methods have been developed for Irganox 565 detection and quantification. High-performance liquid chromatography (HPLC) coupled with Fourier-transform infrared (FTIR) spectrometry allows for the separation and identification of Irganox 565 in mixtures []. For analyzing potential migration from plastic materials into milk, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with liquid-liquid extraction and low-temperature purification offers a sensitive and accurate method []. Accelerated solvent extraction coupled with electrospray ionization-triple quadrupole mass spectrometry (ASE-ESI-MS/MS) provides a rapid method for both qualitative and semi-quantitative determination of Irganox 565 in polymer matrices [].

Q4: Does the use of Irganox 565 in food contact materials raise any safety concerns?

A: To address potential migration risks, researchers have investigated the solubility of Irganox 565 in various food simulants defined by European Union regulations []. While solubility in most simulants remained below specific migration limits, high solubility in fat simulating simulants (D2) necessitates careful consideration of its use in fatty food contact applications [].

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